molecular formula C9H14O4 B077112 Methyl 4-acetyl-5-oxohexanoate CAS No. 13984-53-7

Methyl 4-acetyl-5-oxohexanoate

Cat. No. B077112
Key on ui cas rn: 13984-53-7
M. Wt: 186.2 g/mol
InChI Key: XFUDNZLAPUHONL-UHFFFAOYSA-N
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Patent
US07166648B2

Procedure details

4-acetyl-5-oxohexanoic acid methyl ester was prepared through the Michael addition of methyl acrylate to acetyl acetone in the presence of metallic sodium. The crude product was purified by vacuum distillation and received in a purity of approximately 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([CH2:10][C:11](=[O:13])[CH3:12])(=[O:9])[CH3:8].[Na]>>[CH3:6][O:5][C:1](=[O:4])[CH2:2][CH2:3][CH:10]([C:11](=[O:13])[CH3:12])[C:7](=[O:9])[CH3:8] |^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COC(CCC(C(C)=O)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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